Methyl (3-nitrophenyl) carbonate
Description
Methyl (3-nitrophenyl) carbonate is an organic compound characterized by a phenyl ring substituted with a nitro group at the meta position (3-nitrophenyl) and a methyl carbonate ester functional group. The nitro group enhances electrophilicity, making such compounds intermediates in cross-coupling reactions (e.g., Suzuki-Miyaura reactions) , while the carbonate group may influence solubility and stability.
Properties
CAS No. |
17175-17-6 |
|---|---|
Molecular Formula |
C8H7NO5 |
Molecular Weight |
197.14 g/mol |
IUPAC Name |
methyl (3-nitrophenyl) carbonate |
InChI |
InChI=1S/C8H7NO5/c1-13-8(10)14-7-4-2-3-6(5-7)9(11)12/h2-5H,1H3 |
InChI Key |
ZYICMEKHDJABCI-UHFFFAOYSA-N |
SMILES |
COC(=O)OC1=CC=CC(=C1)[N+](=O)[O-] |
Canonical SMILES |
COC(=O)OC1=CC=CC(=C1)[N+](=O)[O-] |
Origin of Product |
United States |
Scientific Research Applications
Pharmaceutical Applications
a. Synthesis of Active Pharmaceutical Ingredients (APIs)
Methyl (3-nitrophenyl) carbonate serves as a key intermediate in the synthesis of various APIs. Its reactivity allows it to participate in nucleophilic substitution reactions, facilitating the introduction of functional groups into drug molecules. For example, it has been utilized in the synthesis of carbamate derivatives, which are often found in anti-inflammatory and analgesic medications.
b. Anticancer Research
Preliminary studies have indicated that derivatives of this compound exhibit anticancer activity. For instance, compounds synthesized from this carbonate have shown potential in inhibiting cancer cell proliferation, making them candidates for further development in cancer therapeutics .
Material Science Applications
a. Polymer Chemistry
this compound is employed as a monomer in the production of functional polymers. Its ability to undergo polymerization reactions enables the incorporation of nitrophenyl groups into polymer chains, enhancing properties such as thermal stability and mechanical strength. This is particularly useful in creating advanced materials for coatings and adhesives.
b. Nanoparticle Synthesis
In material science, this compound has been utilized to create therapeutic nanoparticles. By incorporating drugs like doxorubicin into block copolymers derived from this compound, researchers have developed targeted drug delivery systems that improve therapeutic efficacy while minimizing side effects .
Chemical Research Applications
a. Mechanistic Studies
The compound is frequently used in kinetic studies to understand reaction mechanisms involving nucleophilic attack on carbonates. Research has shown that this compound reacts with various nucleophiles, providing insights into the kinetics of these reactions and their dependency on solvent effects .
b. Functional Group Transformations
this compound can be transformed into other functional groups through specific reaction conditions. For example, it can serve as a precursor for the synthesis of nitrophenol derivatives, which are valuable in dye manufacturing and as intermediates in further chemical syntheses .
Data Tables
| Application Area | Specific Use Case | Key Findings |
|---|---|---|
| Pharmaceuticals | Synthesis of APIs | Derivatives show anticancer activity |
| Material Science | Polymer production | Enhances thermal stability and mechanical strength |
| Chemical Research | Kinetic studies | Provides insights into nucleophilic reactions |
| Nanoparticle Synthesis | Drug delivery systems | Improves therapeutic efficacy |
Case Studies
-
Synthesis of Carbamate Derivatives
- Researchers synthesized a series of carbamate derivatives using this compound as a starting material. The resulting compounds were evaluated for their biological activity against cancer cell lines, showing promising results.
-
Polymer Development
- A study focused on incorporating this compound into polymer matrices for enhanced performance in coatings. The resulting materials demonstrated improved adhesion and resistance to environmental degradation.
-
Kinetic Analysis
- A comprehensive kinetic study was conducted to measure the reaction rates of this compound with various nucleophiles under different solvent conditions. The findings contributed to a deeper understanding of reaction mechanisms involving carbonates.
Chemical Reactions Analysis
Transesterification Reactions
Transesterification is a common reaction involving the exchange of ester groups between alcohols and esters. In the case of methyl (3-nitrophenyl) carbonate, various catalysts can enhance the reaction rate and yield.
-
Catalysts : The use of p-dialkylaminopyridines, such as dimethylaminopyridine (DMAP), has been shown to facilitate transesterification reactions significantly. For instance, when DMAP is employed, the reaction rate can increase dramatically compared to traditional catalysts like triethylamine.
-
Reaction Conditions : Typically conducted in dichloromethane at ambient temperatures, transesterification reactions can yield high conversions within a short time frame, as demonstrated in studies where DMAP catalyzed reactions exhibited enhanced rates compared to other catalysts .
Hydrolysis Reactions
This compound can undergo hydrolysis, breaking down into 3-nitrophenol and methanol when treated with water. This reaction is critical in understanding its stability and degradation pathways.
-
Mechanism : The hydrolysis process generally follows an SN1 or SN2 mechanism depending on the conditions. The presence of water facilitates the nucleophilic attack on the carbonyl carbon, leading to the formation of the corresponding alcohol and phenol.
-
Kinetics : Studies indicate that the rate of hydrolysis can be influenced by factors such as temperature, pH, and the presence of catalysts. For example, alkaline conditions may accelerate hydrolysis due to increased nucleophilicity of hydroxide ions .
Reaction with Nucleophiles
This compound can react with various nucleophiles, including amines and alcohols, leading to the formation of more complex organic molecules.
-
Example Reactions :
-
With Amines : When reacted with primary or secondary amines, this compound can form carbamate derivatives. This reaction is particularly useful in medicinal chemistry for synthesizing biologically active compounds.
-
With Alcohols : The reaction with alcohols can yield new esters, which are valuable in various applications ranging from pharmaceuticals to agrochemicals.
-
Rearrangement Reactions
Under certain conditions, this compound may undergo rearrangement reactions leading to different structural isomers or products.
-
Mechanism Insights : The rearrangement often involves a migration of substituents on the aromatic ring facilitated by thermal or catalytic activation. This behavior is influenced by steric and electronic factors associated with the nitro group.
Mechanistic Pathways
| Mechanism Type | Description |
|---|---|
| SN1/SN2 Hydrolysis | Nucleophilic attack on carbonyl |
| Nucleophilic Substitution | Formation of carbamates/esters |
| Rearrangement | Migration of substituents under heat |
Comparison with Similar Compounds
Table 1: Structural Comparison of 3-Nitrophenyl Derivatives
Key Observations :
- Positional Isomerism : Substitution of the nitro group (3- vs. 4-nitrophenyl) significantly alters electronic properties and reactivity. For example, 4-nitrophenyl derivatives are often used in spectrophotometric assays due to their strong absorbance, whereas 3-nitrophenyl groups may favor specific coupling reactions .
- Functional Group Diversity: The presence of amino (in (S)-methyl 2-amino-2-(3-nitrophenyl)acetate) or acetyl/oxo groups (in methyl 2-acetyl-3-(3-nitrophenyl)-5-oxohexanoate) modifies polarity and biological activity. Methyl carbonate esters, by contrast, may enhance hydrolytic stability compared to simple esters .
Stability and Reactivity
- Nitro Group Reactivity : The meta-substituted nitro group in this compound may reduce electrophilicity compared to para-substituted analogs, affecting reaction rates in nucleophilic aromatic substitution .
- Carbonate vs. Ester Stability : Methyl carbonate esters are more resistant to hydrolysis than methyl esters, which could enhance shelf-life in pharmaceutical formulations .
Preparation Methods
Synthesis via Alkyl Chloroformate and 3-Nitrophenol
The most direct route to Methyl (3-nitrophenyl) carbonate involves the reaction of 3-nitrophenol with methyl chloroformate. This method leverages the nucleophilic substitution mechanism, where the phenolic oxygen attacks the electrophilic carbonyl carbon of the chloroformate.
Reaction Conditions :
-
Base : Pyridine or aqueous sodium hydroxide is typically used to deprotonate 3-nitrophenol, enhancing its nucleophilicity .
-
Solvent : Anhydrous dichloromethane or tetrahydrofuran (THF) ensures minimal hydrolysis of the chloroformate.
-
Temperature : Reactions proceed at 0–5°C to mitigate exothermic side reactions .
Procedure :
-
Dissolve 3-nitrophenol (1.0 equiv) in anhydrous THF under nitrogen.
-
Add methyl chloroformate (1.2 equiv) dropwise at 0°C.
-
Stir for 4–6 hours, followed by aqueous workup and solvent evaporation.
Yield : 70–85% after recrystallization from ethanol-water .
Advantages :
-
High atom economy and straightforward purification.
-
Scalable for industrial production.
Limitations :
-
Methyl chloroformate’s toxicity necessitates stringent safety protocols.
Transesterification with Dimethyl Carbonate
Transesterification offers a greener alternative by utilizing dimethyl carbonate (DMC) as both solvent and reagent. This method avoids hazardous chloroformates and operates under mild conditions.
Mechanism :
The reaction proceeds via base-catalyzed nucleophilic acyl substitution, where the phenoxide ion displaces the methoxy group of DMC.
Optimized Parameters :
-
Catalyst : Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) at 5–10 mol% .
-
Temperature : 80–100°C for 12–24 hours.
-
Solvent : Excess DMC acts as the solvent, ensuring high conversion .
Procedure :
-
Mix 3-nitrophenol (1.0 equiv) with DMC (5.0 equiv) and K₂CO₃ (0.1 equiv).
-
Reflux at 90°C for 18 hours.
-
Filter, concentrate, and purify via column chromatography (hexane:ethyl acetate).
Yield : 60–75%, with purity >95% by HPLC .
Advantages :
-
Environmentally benign due to DMC’s low toxicity.
-
No byproducts except methanol.
Limitations :
-
Longer reaction times compared to chloroformate method.
Nitration of Phenyl Methyl Carbonate
Introducing the nitro group post-carbonate formation is challenging due to the electron-withdrawing nature of the carbonate moiety, which deactivates the aromatic ring. However, directed nitration using mixed acids (HNO₃/H₂SO₄) can achieve regioselective nitration at the meta position.
Reaction Conditions :
-
Nitrating Agent : Fuming nitric acid (90%) in concentrated sulfuric acid .
-
Temperature : –5 to 0°C to control exothermicity and prevent di-nitration .
Procedure :
-
Dissolve phenyl methyl carbonate (1.0 equiv) in H₂SO₄ at 0°C.
-
Add HNO₃ (1.1 equiv) dropwise over 30 minutes.
-
Quench with ice, extract with dichloromethane, and dry over MgSO₄.
Yield : 50–60%, with minor ortho/para isomers requiring chromatographic separation .
Advantages :
-
Avoids handling 3-nitrophenol directly.
Limitations :
-
Low regioselectivity and moderate yields.
Phosgene-Based Carbonylation
Although largely obsolete due to phosgene’s extreme toxicity, this method remains a historical benchmark. It involves reacting 3-nitrophenol with phosgene (COCl₂) followed by methanol quench.
Mechanism :
-
Phosgene reacts with 3-nitrophenol to form chloroformate intermediate.
Procedure :
-
Bubble phosgene into a solution of 3-nitrophenol in toluene at –10°C.
-
Add methanol (2.0 equiv) and stir for 2 hours.
-
Neutralize excess phosgene with aqueous NaHCO₃.
Yield : 80–90%, but requires specialized equipment for phosgene handling .
Advantages :
-
High yields and purity.
Limitations :
-
Phosgene’s lethality restricts use to controlled industrial settings.
Enzymatic Synthesis
Emerging biocatalytic methods employ lipases (e.g., Candida antarctica lipase B) to catalyze carbonate formation under mild conditions.
Reaction Setup :
-
Substrates : 3-Nitrophenol and dimethyl carbonate.
-
Solvent : Ionic liquids (e.g., [BMIM][BF₄]) enhance enzyme stability .
Yield : 40–55% after 48 hours at 50°C .
Advantages :
-
Energy-efficient and sustainable.
Limitations :
-
Lower yields and slower kinetics compared to chemical methods.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Safety | Scalability |
|---|---|---|---|---|
| Alkyl Chloroformate | 70–85 | >98 | Moderate | High |
| Transesterification | 60–75 | 95–98 | High | Moderate |
| Nitration | 50–60 | 90–95 | Moderate | Low |
| Phosgene-Based | 80–90 | >99 | Hazardous | Industrial Only |
| Enzymatic | 40–55 | 85–90 | High | Lab-Scale |
Q & A
Q. How is this compound applied in interdisciplinary research (e.g., peptide chemistry or materials science)?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
